3-Azapapaverine

Description

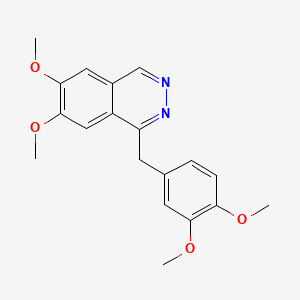

Structure

2D Structure

3D Structure

Properties

CAS No. |

10089-99-3 |

|---|---|

Molecular Formula |

C19H20N2O4 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyphthalazine |

InChI |

InChI=1S/C19H20N2O4/c1-22-16-6-5-12(8-17(16)23-2)7-15-14-10-19(25-4)18(24-3)9-13(14)11-20-21-15/h5-6,8-11H,7H2,1-4H3 |

InChI Key |

DFTALMINTYGFOX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC2=NN=CC3=CC(=C(C=C32)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NN=CC3=CC(=C(C=C32)OC)OC)OC |

Other CAS No. |

10089-99-3 |

Synonyms |

3-azapapaverine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Azapapaverine and Its Derivatives

Classical and Modern Approaches to Core Synthesis

The construction of the 3-Azapapaverine scaffold is primarily achieved through a multi-step sequence involving the formation of a key phthalazine (B143731) intermediate.

The process begins with the synthesis of 6,7-dimethoxyphthalazine (B185709), which is then treated with an acid chloride and a cyanide source to form the corresponding Reissert compound, a 1-acyl-2-cyano-1,2-dihydrophthalazine derivative. researchgate.netnih.govwikipedia.org This intermediate is then subjected to alkylation followed by hydrolysis to yield the final product, this compound. nih.gov

The critical precursor, 6,7-dimethoxyphthalazine, can be prepared through several synthetic pathways.

One established route starts from veratric acid (3,4-dimethoxybenzoic acid), which is converted to the target phthalazine in a four-step sequence. researchgate.netnih.govthegoodscentscompany.com Another prominent method involves the condensative cyclization of a 1,2-dicarbonyl compound with hydrazine (B178648). Specifically, 4,5-dimethoxyphthalaldehyde (B3052640) is refluxed with hydrazine hydrate (B1144303) in ethanol (B145695) to produce 6,7-dimethoxyphthalazine. thieme-connect.de A similar approach utilizes substituted 2-bromobenzaldehyde (B122850) acetals, which undergo lithiation, formylation, deprotection, and finally, condensative cyclization with hydrazine to afford the desired phthalazine derivatives in good yields. researchgate.net

Table 1: Synthetic Routes to 6,7-Dimethoxyphthalazine

| Starting Material | Key Steps | Reagents | Reported Yield | Reference |

| Veratric Acid | Four-step sequence | Not detailed in abstract | Not specified | nih.gov |

| 4,5-Dimethoxyphthalaldehyde | Condensative Cyclization | 85% Hydrazine Hydrate, Ethanol | Not specified | thieme-connect.de |

| Substituted 2-Bromobenzaldehyde Acetal (B89532) | Lithiation, Formylation, Deprotection, Cyclization | n-BuLi, DMF, Hydrazine | 82% | researchgate.net |

The alkylation step is the cornerstone of the Reissert-based synthesis of this compound. After the formation of the Reissert compound from 6,7-dimethoxyphthalazine, its anion is generated and subsequently alkylated. nih.gov The specific alkylating agent used for the synthesis of this compound is 3,4-dimethoxybenzyl chloride. researchgate.netnih.gov This step introduces the dimethoxybenzyl moiety characteristic of the papaverine (B1678415) structure. The final step is the hydrolysis of the alkylated Reissert compound, which regenerates the aromatic phthalazine ring and yields this compound. nih.gov The development of selective alkylation methods is a significant area of research in heterocyclic chemistry, aiming to control regioselectivity and improve efficiency. beilstein-journals.orgresearchgate.net

Beyond the specific synthesis of the 6,7-dimethoxy precursor, general methodologies for phthalazine synthesis offer alternative pathways. These routes often involve the condensation of hydrazine or its derivatives with benzene-based precursors containing two adjacent electrophilic centers. thieme-connect.delongdom.org

Common strategies include:

The reaction of ω-tetrachloroxylene with hydrazine.

The reduction of a chlorophthalazine using phosphorus and hydroiodic acid.

The cyclization of 2-acylbenzoic acids with hydrazines. longdom.org

One-pot, three-component condensation reactions involving aromatic aldehydes, 1,3-dicarbonyl compounds, and phthalhydrazide, often using recyclable solid acid catalysts. rsc.org

Table 2: Alternative Methodologies for Phthalazine Core Synthesis

| Precursor Type | Reaction Type | Key Reagents | Typical Products | Reference |

| 2-Acylbenzoic Acids | Condensation/Cyclization | Hydrazine Hydrate | Phthalazinones | longdom.org |

| Phthalic Anhydrides | Condensation | Hydrazine Hydrate | Phthalazinones | longdom.org |

| 2-Bromobenzaldehyde Acetals | Lithiation/Formylation/Cyclization | n-BuLi, Hydrazine | Substituted Phthalazines | researchgate.net |

| Aldehydes, 1,3-Diketones | Multi-component Reaction | Phthalhydrazide, Catalyst | Pyrazolyl-phthalazine-diones | rsc.org |

The synthesis of quinazoline (B50416) analogues, where a pyrimidine (B1678525) ring is fused to benzene (B151609) instead of a pyridazine (B1198779) ring, provides access to a different class of azapapaverine-related compounds. researchgate.net A common and versatile method for preparing the quinazolinone core involves the reaction of anthranilic acid or its derivatives with various reagents. nih.govbrieflands.com

One widely used approach is the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is then treated with an appropriate amine to yield the desired quinazolinone derivative. nih.govbrieflands.com For instance, reacting the benzoxazinone intermediate with hydrazine hydrate can lead to fused quinazolinone systems. nih.gov Other methods include the Niementowski reaction, which involves the fusion of anthranilic acid analogues with amides, and reactions starting from 2-aminobenzyl alcohol or 2-aminobenzaldehydes. ijmpr.in A specific approach to a papaverine analogue containing a quinazoline ring system has been reported, highlighting the interest in these structural variants. researchgate.net

Elaboration of 6,7-Dimethoxyphthalazine Precursors

Alternative Synthetic Routes for Phthalazine Derivatives

Synthetic Optimizations and Yield Enhancements

Table 3: Reported Yields for Phthalazine Derivative Synthesis Steps

| Reaction | Product | Yield (%) | Reference |

| (±)-1-(6,7-Dimethoxy-1-phenylphthalazin-2(1H)-yl)prop-2-en-1-one Synthesis | (±)-1-(6,7-Dimethoxy-1-phenylphthalazin-2(1H)-yl)prop-2-en-1-one | 56% | nih.gov |

| (±)-1-(6,7-Dimethoxy-1-vinylphthalazin-2(1H)-yl)prop-2-en-1-one Synthesis | (±)-1-(6,7-Dimethoxy-1-vinylphthalazin-2(1H)-yl)prop-2-en-1-one | 58% | nih.gov |

| (±)-1-(1-Cyclopropyl-6,7-dimethoxyphthalazin-2(1H)-yl) prop-2-en-1-one Synthesis | (±)-1-(1-Cyclopropyl-6,7-dimethoxyphthalazin-2(1H)-yl) prop-2-en-1-one | 66% | nih.gov |

| 6,7-Dimethoxyphthalazine Synthesis from Acetal | 6,7-Dimethoxyphthalazine | 82% | researchgate.net |

Catalytic Reactions in Azapapaverine Analog Synthesis

The introduction of catalytic methods has significantly advanced the synthesis of heterocyclic compounds, including analogs of this compound. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical synthetic routes.

One of the foundational methods for synthesizing this compound itself involves the use of a Reissert compound derived from 6,7-dimethoxyphthalazine. This intermediate is then alkylated with 3,4-dimethoxybenzyl chloride, followed by hydrolysis to yield this compound. While effective, this method can be enhanced by catalytic approaches, especially for the synthesis of a diverse range of analogs.

Catalytic aroylation has been identified as a useful reaction in the synthesis of related aza-papaverine analogs. For instance, the aroylation of chloroquinoxalines with arenecarbaldehydes can be catalyzed by azolium salts, such as 1,3-dimethylimidazolium (B1194174) iodide, in the presence of a base like sodium hydride. This method provides a pathway to introduce various aryl-keto moieties, which are structurally analogous to the benzyl (B1604629) group in this compound. The use of sodium sulfinate as a co-catalyst has been shown to improve the yields of such reactions.

Another relevant catalytic approach involves the dearomatization of phthalazines. Anion-binding catalysis, using a chiral thiourea (B124793) as a hydrogen-bond donor catalyst, has been successfully employed for the enantioselective synthesis of 1,2-dihydrophthalazines. acs.org This reaction proceeds via the addition of silyl (B83357) ketene (B1206846) acetals to an in-situ generated N-acylphthalazinium chloride. acs.org Although this method focuses on dearomatization, the resulting dihydrophthalazine derivatives are valuable intermediates that can be further functionalized to produce a variety of analogs.

The following table summarizes a catalytic aroylation reaction applicable to the synthesis of aroylquinoxalines, which are structurally related to this compound analogs.

| Catalyst System | Reactants | Product | Yield | Reference |

| 1,3-Dimethylimidazolium iodide, Sodium Hydride, Sodium p-toluenesulfinate | 2-Chloroquinoxaline, Arenecarbaldehyde | 2-Aroylquinoxaline | Moderate to Good | rsc.org |

| Interactive Data Table |

Reaction Condition Optimization (e.g., temperature, solvents, reagents)

The optimization of reaction conditions is crucial for maximizing yields, minimizing side products, and ensuring the efficiency and scalability of a synthetic route. For the synthesis of this compound and its analogs, key parameters to consider include the choice of solvent, temperature, and the specific reagents used.

In the context of the Bischler-Napieralski reaction, a common method for synthesizing dihydroisoquinoline structures, the choice of the cyclizing agent and solvent is critical. While strong acids like POCl₃ or P₂O₅ are traditionally used, the reaction can be sensitive to these conditions, especially if the substrate contains acid-labile functional groups. nih.govjk-sci.comorganic-chemistry.org Systematic screening of amide activators (e.g., Tf₂O, POCl₃, P₂O₅), bases (e.g., 2-ClPyr, DTBMP), and solvents is essential for optimizing the reaction for a specific substrate. nih.gov For instance, in some cases, using POCl₃ with THF as the solvent has been found to be most suitable, providing a balance between reactivity and tolerance of sensitive moieties. nih.gov For substrates that are less activated, refluxing in POCl₃ with P₂O₅ can be more effective. jk-sci.comorganic-chemistry.org To mitigate side reactions like the retro-Ritter reaction, using nitriles as solvents or employing oxalyl chloride to generate N-acyliminium intermediates can be beneficial. jk-sci.comorganic-chemistry.org

For catalytic reactions, such as the anion-binding catalyzed dearomatization of phthalazines, the optimization of the catalyst, acylating agent, and solvent is key. In one study, a tert-leucine derived thiourea was identified as the optimal catalyst. acs.org The choice of the acylating reagent also significantly impacts the enantioselectivity, with benzoyl chloride providing superior results compared to benzoyl bromide or fluoride. acs.org Solvents also play a crucial role; in the aforementioned study, MTBE was found to be the solvent of choice. acs.org

The table below illustrates the optimization of a Bischler-Napieralski type reaction for the synthesis of tetrahydro-β-carbolines, highlighting the impact of the catalyst and solvent on the reaction outcome.

| Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| In/TFA | Acetonitrile | 4 | Good | ias.ac.in |

| P₄O₁₀/POCl₃ | Toluene | - | Low | researchgate.net |

| TfOH | Toluene | - | Low | researchgate.net |

| Eaton's Reagent | Toluene | - | Low | researchgate.net |

| POCl₃ | 1,2-DCE | - | Complex Mixture | researchgate.net |

| Interactive Data Table |

Enantioselective Synthesis Approaches

The development of enantioselective synthetic methods is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. While specific enantioselective syntheses of this compound are not widely reported, approaches developed for related heterocyclic systems, particularly isoquinolines and phthalazines, provide a strong foundation for creating chiral this compound analogs.

A significant advancement in the asymmetric synthesis of phthalazine derivatives is the enantioselective dearomatization of phthalazines using anion-binding catalysis. acs.org This method utilizes a chiral thiourea catalyst to control the stereoselective addition of a silyl ketene acetal to a phthalazine, resulting in the formation of chiral 1,2-dihydrophthalazines with high enantiomeric excess (up to 98% ee). acs.org These chiral building blocks can then be converted into a variety of enantiomerically enriched phthalazine derivatives. acs.org

Another powerful strategy for generating chiral nitrogen-containing heterocycles is asymmetric hydrogenation. While not specifically documented for this compound, transition metal-catalyzed asymmetric hydrogenation of related N-heteroarenes like quinolines and quinoxalines is well-established. researchgate.net These reactions typically employ chiral phosphine (B1218219) ligands in complex with metals such as rhodium, ruthenium, or iridium to achieve high enantioselectivity. This methodology could potentially be adapted for the reduction of a suitable prochiral precursor to a chiral this compound analog.

The Reissert reaction, a key step in the classical synthesis of this compound, can also be rendered enantioselective. Catalytic enantioselective Reissert-type reactions have been developed for quinolines and isoquinolines using Lewis acid-Lewis base bifunctional catalysts. researchgate.netresearchgate.net These catalysts facilitate the addition of cyanide to the heterocycle in a stereocontrolled manner. Applying a similar chiral catalyst system to the Reissert reaction of 6,7-dimethoxyphthalazine could provide an enantioselective route to a key intermediate for chiral this compound synthesis.

Furthermore, organocatalytic cascade reactions have been employed for the asymmetric synthesis of complex heterocyclic systems containing a phthalazine moiety. For example, a three-component cascade reaction of isatins, malononitrile, and phthalhydrazide, catalyzed by a quinidine-derived squaramide, has been used to synthesize spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with excellent enantioselectivity (>99% ee). rsc.orgrsc.org This demonstrates the potential of organocatalysis to construct complex chiral molecules incorporating the phthalazine scaffold.

The following table highlights the results of an enantioselective dearomatization of various phthalazine substrates.

| Substrate | Product | Yield (%) | ee (%) | Reference |

| Phthalazine | (S)-1,2-Dihydronaphthalazine | 75 | 92 | acs.org |

| 5,8-Dimethoxyphthalazine | (S)-5,8-Dimethoxy-1,2-dihydronaphthalazine | 70 | 14 | acs.org |

| C4-Chlorophthalazine | (S)-4-Chloro-1,2-dihydronaphthalazine | 65 | 98 | acs.org |

| C4-Cyanophthalazine | (S)-4-Cyano-1,2-dihydronaphthalazine | 72 | 95 | acs.org |

| Interactive Data Table |

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. googleapis.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can map out the carbon skeleton and the placement of hydrogen atoms.

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 3-Azapapaverine, the ¹H NMR spectrum is expected to show several distinct signals corresponding to the aromatic protons, the four methoxy (B1213986) groups, and the methylene (B1212753) bridge protons.

The predicted signals would be:

Aromatic Protons: There are five protons on the two aromatic rings. The phthalazine (B143731) ring contains two protons, and the dimethoxybenzyl ring has three. These would appear in the downfield region, typically between δ 6.8 and 9.0 ppm, with their exact shifts and splitting patterns (singlets, doublets, etc.) depending on their position and coupling with adjacent protons.

Methylene Protons (-CH₂-): The single methylene group connecting the two ring systems would likely appear as a singlet around δ 4.0-5.0 ppm, as it has no adjacent protons to couple with.

Methoxy Protons (-OCH₃): The four methoxy groups are in distinct chemical environments and would be expected to produce four separate singlets in the region of δ 3.8-4.1 ppm, each integrating to three protons. rsc.org

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic (Phthalazine ring) | ~8.0 - 9.0 | Singlets or Doublets | 2 |

| Aromatic (Benzyl ring) | ~6.8 - 7.5 | Multiplets | 3 |

| Methylene (-CH₂-) | ~4.0 - 5.0 | Singlet | 2 |

| Methoxy (-OCH₃) | ~3.8 - 4.1 | Four Singlets | 12 (4 x 3H) |

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. ekb.eg Given the lack of symmetry in this compound, a total of 20 distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the 20 carbon atoms in the molecule.

The predicted chemical shift regions are:

Aromatic and Heteroaromatic Carbons: The 12 carbons of the phthalazine and benzyl (B1604629) rings would resonate in the δ 110-160 ppm range. Carbons bonded directly to oxygen or nitrogen atoms would appear at the lower field (higher ppm) end of this range.

Methoxy Carbons (-OCH₃): The four methoxy carbons would show sharp signals in the δ 55-60 ppm region. mdpi.com

Methylene Carbon (-CH₂-): The single methylene carbon would be expected to produce a signal in the δ 35-45 ppm range.

Table 2: Predicted ¹³C NMR Signal Regions for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Number of Carbons |

|---|---|---|

| Aromatic C-O / C=N | ~145 - 160 | 12 |

| Aromatic C-H / C-C | ~110 - 135 | |

| Methoxy (-OCH₃) | ~55 - 60 | 4 |

| Methylene (-CH₂-) | ~35 - 45 | 1 |

| Quaternary (Aromatic C-C) | ~120 - 140 | 3 |

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be used to confirm the connectivity of protons within the aromatic rings.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It would definitively link each proton signal (e.g., from a specific aromatic C-H or methoxy group) to its corresponding carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly vital for identifying connections through quaternary (non-protonated) carbons and for linking the benzyl and phthalazine fragments across the methylene bridge. For instance, HMBC would show a correlation from the methylene protons to the carbons of both the benzyl and phthalazine rings, confirming the 1-benzyl substitution pattern. rsc.org

Carbon-13 NMR (¹³C NMR) Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. acs.org The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups. For comparison, the related compound papaverine (B1678415) shows key peaks for aromatic C-H and C-O stretching. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Alkyl C-H (-CH₂-, -OCH₃) | Stretching | ~2850 - 3000 |

| Aromatic C=C / C=N | Stretching | ~1450 - 1620 |

| Aryl Ether (C-O-C) | Stretching | ~1200 - 1275 (asymmetric) & ~1020 - 1150 (symmetric) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and providing clues to its structure through fragmentation patterns. chemicalbook.comgoogle.com

For this compound (C₂₀H₂₁N₂O₄), the calculated molecular weight is approximately 367.4 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass, consistent with the molecular formula C₂₀H₂₁N₂O₄.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z ≈ 367. A characteristic and often major fragmentation pathway for benzylisoquinoline-type alkaloids is cleavage at the benzylic C-C bond. For this compound, this would be expected to produce a major fragment ion corresponding to the stable 3,4-dimethoxybenzyl cation at m/z = 151.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | ~367 | Molecular Ion |

| [M - CH₃]⁺ | ~352 | Loss of a methyl radical |

| [C₈H₉O₂]⁺ | 151 | 3,4-dimethoxybenzyl cation (benzylic cleavage) |

Derivatization and Structural Modification Strategies

Rational Design of 3-Azapapaverine Analogs

The rational design of this compound analogs is a targeted approach that leverages an understanding of the molecule's interaction with its biological targets. This process is guided by structure-activity relationship (SAR) studies, which seek to identify the key structural features responsible for a compound's biological activity. rsc.orgdrugdesign.org By systematically modifying the this compound scaffold, researchers can enhance potency, selectivity, and pharmacokinetic properties.

Key to this approach is the identification of "diversity sites" on the molecule, which are positions where modifications can be made without disrupting the core pharmacophore. rsc.org For this compound, these sites would include the substituents on the isoquinoline (B145761) and benzyl (B1604629) rings, as well as the nitrogen atom of the isoquinoline core.

The design process often employs computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict how newly designed analogs will interact with a target protein. rsc.orgmdpi.com For instance, if the target is a specific receptor, analogs can be designed to optimize interactions with the receptor's binding pocket, potentially by introducing groups that can form additional hydrogen bonds or hydrophobic interactions. drugdesign.org

A hypothetical rational design strategy for this compound analogs might involve the following steps:

Identification of a biological target: This could be a receptor, enzyme, or ion channel implicated in a particular disease state.

Computational modeling: Docking studies of this compound with the target to predict its binding mode and identify key interactions.

Analog design: Based on the modeling data, new analogs with modified substituents would be designed to enhance these interactions. For example, if a hydrophobic pocket is identified in the receptor, analogs with larger, more lipophilic groups at the corresponding position on the this compound scaffold could be proposed. drugdesign.org

Synthesis and biological evaluation: The designed analogs would then be synthesized and tested for their activity against the target, providing feedback for further rounds of design and optimization.

While specific SAR studies for this compound are not extensively documented in the provided search results, the principles of rational drug design are widely applicable. Studies on related heterocyclic systems, such as quinazoline (B50416) and carbazole (B46965) derivatives, have demonstrated the success of this approach in developing potent and selective therapeutic agents. mdpi.comnih.gov

Functional Group Interconversion and Introduction

Functional group interconversion (FGI) and the introduction of new functional groups are fundamental strategies in the derivatization of this compound. These transformations allow for the fine-tuning of a molecule's physicochemical properties, such as its polarity, solubility, and ability to participate in specific biological interactions. wikipedia.orgbyjus.compressbooks.pubmasterorganicchemistry.com

A functional group is a specific arrangement of atoms within a molecule that is responsible for its characteristic chemical reactions. wikipedia.orgebsco.com Common functional groups include alcohols, amines, carboxylic acids, and esters, each with distinct reactivity. pressbooks.pubmasterorganicchemistry.com The ability to convert one functional group into another is a powerful tool in organic synthesis. wikipedia.org

For the this compound scaffold, a variety of FGI and introduction reactions can be envisioned:

Modification of the Methoxy (B1213986) Groups: The methoxy groups on the isoquinoline and benzyl portions of this compound are key sites for modification. They can be demethylated to yield hydroxyl groups, which can then be further functionalized. These hydroxyl groups can be converted into esters, ethers, or other functionalities to explore the impact of these changes on biological activity. pressbooks.pub

Introduction of Substituents on the Aromatic Rings: The aromatic rings of the isoquinoline and benzyl moieties can be functionalized through electrophilic aromatic substitution reactions. This could include nitration, halogenation, or Friedel-Crafts acylation/alkylation to introduce a variety of substituents. ebsco.com

Modification of the Isoquinoline Nitrogen: The nitrogen atom at position 3 of the isoquinoline ring can be a key point for derivatization. For example, it could be N-alkylated or N-acylated to introduce different groups.

Reduction and Oxidation: The dihydroisoquinoline core of this compound can be fully reduced to a tetrahydroisoquinoline, or potentially oxidized to a fully aromatic isoquinolinium salt, altering the geometry and electronic properties of the molecule.

The following table provides examples of common functional group interconversions that could be applied to the this compound scaffold:

| Initial Functional Group | Target Functional Group | Typical Reagents |

| Methoxy (-OCH₃) | Hydroxyl (-OH) | BBr₃, HBr |

| Hydroxyl (-OH) | Ester (-OCOR) | Acyl chloride, Carboxylic acid |

| Aromatic C-H | Aromatic C-NO₂ | HNO₃, H₂SO₄ |

| Aromatic C-H | Aromatic C-Br | Br₂, FeBr₃ |

| Amine (secondary) | Amide (tertiary) | Acyl chloride, Anhydride (B1165640) |

| Imine (in DHIQ) | Amine (in THIQ) | NaBH₄, H₂/Pd-C |

This table is illustrative and the specific conditions would need to be optimized for the this compound molecule.

When introducing new substituents onto the aromatic rings of this compound, controlling the position of the new group, or regioselectivity, is crucial. The inherent electronic properties of the 3-azaisoquinoline and benzyl rings, along with the choice of reagents and reaction conditions, will dictate the substitution pattern.

The development of regioselective synthetic methods is a significant area of research in heterocyclic chemistry. rsc.orgnih.govresearchgate.net For instance, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the selective formation of carbon-carbon bonds at specific positions if a halide or other suitable leaving group is present. researchgate.net

In the context of this compound, the directing effects of the existing methoxy groups and the influence of the nitrogen atom in the isoquinoline ring will play a significant role in determining the outcome of electrophilic substitution reactions. For example, the methoxy groups are ortho-, para-directing, which would guide incoming electrophiles to specific positions on the aromatic rings.

The C1 position of the 1-benzyl-3,4-dihydroisoquinoline (B3050290) core of this compound is a prochiral center. Its reduction can lead to the formation of a chiral center, resulting in two enantiomers. The synthesis of single enantiomers is of great importance in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates.

Several strategies have been developed for the asymmetric synthesis of chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines. rsc.orggoogle.com These methods are directly applicable to the preparation of chiral derivatives of this compound.

One common approach is the asymmetric reduction of the C=N double bond of the 3,4-dihydroisoquinoline (B110456) precursor. rsc.orggoogle.com This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. For example, chiral ruthenium-phosphine complexes have been used for the asymmetric hydrogenation of 1-substituted dihydroisoquinolines with high enantioselectivity. rsc.org

Another strategy involves the use of a chiral auxiliary . In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction stereoselectively. After the desired chiral center is created, the auxiliary is removed.

The following table summarizes some methods for the asymmetric synthesis of chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines:

| Method | Key Reagent/Catalyst | Outcome | Reference |

| Asymmetric Catalytic Hydrogenation | Ru-BINAP complex | High enantiomeric excess | rsc.org |

| Asymmetric Chemical Reduction | Chiral borane (B79455) reagents | Enantioselective reduction | rsc.org |

| Chiral Auxiliary Approach | Oxazolo[2,3-a]tetrahydroisoquinoline intermediate | Diastereoselective alkylation | jst.go.jp |

The development of efficient methods for the preparation of chiral this compound derivatives is a critical step in exploring the full therapeutic potential of this class of compounds.

Substitution Patterns and Regioselectivity

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of structurally diverse molecules, known as chemical libraries. scielo.br This approach is particularly valuable in the early stages of drug discovery for identifying hit and lead compounds. Instead of synthesizing compounds one at a time, combinatorial methods allow for the parallel synthesis of hundreds or even thousands of compounds. nih.gov

The application of combinatorial chemistry to the this compound scaffold would involve the systematic combination of different building blocks at the various diversity sites of the molecule. For example, a library of this compound analogs could be created by reacting a common 3-azaisoquinoline core with a diverse set of benzyl halides, or by using a range of different starting materials in a multi-component reaction.

Solution-phase parallel synthesis is a common technique used in combinatorial chemistry. nih.govnih.gov This method is amenable to automation and allows for the purification of the individual library members. The synthesis of libraries of related isoquinoline and dihydroisoquinoline compounds has been successfully demonstrated using this approach. nih.govnih.gov

A hypothetical combinatorial synthesis of a this compound library could be designed as follows:

Scaffold: A 3,4-dihydro-3-azaisoquinoline core with a reactive site for coupling.

Building Block Set 1: A diverse collection of substituted benzyl halides.

Building Block Set 2: A variety of acylating or alkylating agents to modify the isoquinoline nitrogen.

By reacting the scaffold with each member of Building Block Set 1 in a parallel fashion, and then further reacting the products with members of Building Block Set 2, a large and diverse library of this compound analogs can be generated.

The synthesis of a 105-membered library of 1,2-dihydroisoquinolines has been reported using a multicomponent reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones, showcasing the feasibility of generating diverse isoquinoline-based libraries. nih.gov Similarly, a combinatorial library of dihydroindeno[1,2-c]isoquinolines was synthesized using a sequential copper/palladium-catalyzed multicomponent coupling and annulation protocol. nih.gov These examples highlight the potential of applying combinatorial strategies to the this compound scaffold to accelerate the discovery of new drug candidates.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arxiv.org This method is crucial for understanding how a ligand, such as 3-Azapapaverine, might interact with a biological target, typically a protein or nucleic acid. arxiv.orgnih.gov The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target receptor. arxiv.org A scoring function is then used to estimate the binding affinity for each pose, with more negative scores typically indicating stronger binding. arxiv.org

In the context of this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-receptor complex. These simulations can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.govresearchgate.net For instance, a study on other small molecules identified specific amino acid residues like tyrosine, glycine, and arginine as being critical for binding within a target's active site. researchgate.net Such information is invaluable for optimizing lead compounds to enhance their potency and selectivity. psychiatryinvestigation.org The use of predicted protein structures, for example from AlphaFold, has expanded the scope of docking to a proteome-wide scale, allowing for the identification of novel targets. psychiatryinvestigation.orgbiorxiv.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry for calculating molecular properties. wikipedia.orgnih.govscispace.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, simplifying the complexity of the many-electron wave function. wikipedia.orgscispace.com

For this compound, DFT calculations would provide a deep understanding of its electronic properties and chemical reactivity. nih.govrsc.org Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com DFT can also be used to calculate other properties such as electrostatic potential maps, dipole moments, and atomic charges, which are essential for understanding intermolecular interactions. mdpi.comhufocw.org Different functionals, such as B3LYP, are often employed to refine the accuracy of these calculations. wikipedia.orgmdpi.com These theoretical insights help in predicting the most likely sites for metabolic reactions and in understanding the electronic basis of the molecule's interaction with its biological targets. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. dovepress.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. dovepress.com MD simulations are particularly valuable for studying the conformational flexibility of molecules and how they behave in a biological environment, such as in explicit water. mun.canih.gov

Applying MD simulations to this compound would reveal its conformational landscape—the range of shapes the molecule can adopt through rotation around its single bonds. mun.ca Understanding the preferred conformations is crucial because a molecule's biological activity is often dependent on its three-dimensional shape. mun.camdpi.com MD simulations can track the trajectory of a molecule over time, providing insights into its stability and the dynamics of its interaction with a target protein. dovepress.comnih.gov By analyzing properties like the radius of gyration and intermolecular distances, researchers can assess the stability of a ligand-protein complex. nih.gov Such simulations can complement experimental methods like NMR spectroscopy to provide a comprehensive picture of a molecule's behavior in solution. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comuniroma1.it The fundamental principle is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. nih.gov

For a series of analogues related to this compound, QSAR models could be developed to predict their biological activity, such as inhibitory potency against a specific enzyme. crpsonline.com This would aid in prioritizing the synthesis of new derivatives with potentially enhanced activity. researchgate.net

Descriptor Selection and Calculation

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. nih.govneovarsity.org These descriptors can be categorized based on their dimensionality:

1D Descriptors: Simple properties like molecular weight, atom counts, and logP (lipophilicity). neovarsity.org

2D Descriptors: Values derived from the 2D representation of the molecule, such as topological indices and molecular connectivity. hufocw.orgneovarsity.org

3D Descriptors: Properties calculated from the 3D structure, including molecular volume, surface area, and shape indices. hufocw.orgneovarsity.org

A diverse set of descriptors is typically calculated to capture a wide range of structural information. mdpi.com Feature selection techniques are then employed to identify the most relevant descriptors that have a significant correlation with the biological activity. neovarsity.org

Model Development and Validation

Once relevant descriptors are selected, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.comneovarsity.org The dataset of compounds is usually split into a training set, used to build the model, and a test set, used to evaluate its predictive power. mdpi.com

Rigorous validation is essential to ensure the robustness and reliability of a QSAR model. researchgate.net Key statistical parameters for validation include:

R² (Coefficient of determination): Measures how well the model fits the training data.

Q² (Cross-validated R²): Assesses the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method.

R²_test (External validation R²): Evaluates the model's ability to predict the activity of an independent set of compounds (the test set). mdpi.com

A reliable QSAR model should have high values for these statistical metrics, indicating a strong correlation and predictive capacity. uniroma1.itmdpi.com

3D-QSAR Techniques (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods extend the classical QSAR approach by considering the 3D properties of molecules. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. researchgate.net These methods require the 3D alignment of the set of molecules being studied. mdpi.com

CoMFA: Calculates the steric (shape) and electrostatic fields around the aligned molecules. researchgate.net The variations in these fields are then correlated with the biological activity. hufocw.org

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This often provides a more detailed and interpretable model of the structure-activity relationship.

The results of CoMFA and CoMSIA are often visualized as 3D contour maps. mdpi.com These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity, providing intuitive guidance for the design of new, more potent compounds. researchgate.net For a series of this compound derivatives, these techniques would offer precise structural insights for optimizing their interactions with a target receptor. mdpi.com

| Statistical Parameter | Description | Typical Good Value |

| q² or Q² | Cross-validated correlation coefficient; a measure of internal model predictivity. | > 0.5 |

| r²_ncv or R² | Non-cross-validated correlation coefficient; measures the fit of the model to the training data. | > 0.6 |

| r²_test | Correlation coefficient for the external test set; measures the predictivity for new data. | > 0.6 |

Table 1: Common Statistical Parameters for QSAR Model Validation. This table summarizes key metrics used to assess the quality and predictive power of QSAR models. nih.govmdpi.comresearchgate.net

Conformational Analysis and Energy Landscapes of this compound

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the conformational analysis or energy landscapes of this compound. While computational modeling is a common approach to investigate the three-dimensional structures and energetic properties of molecules, no publically available research appears to have been conducted for this particular compound.

Conformational analysis, in general, is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.commdpi.com These different arrangements are known as conformers or rotamers. The study of these conformers and their relative energies provides insight into the molecule's flexibility, stability, and potential interactions with biological targets. mdpi.com

An energy landscape is a conceptual map that plots the potential energy of a molecule as a function of its spatial coordinates. nih.gov The minima on this landscape correspond to stable or metastable conformers, while the peaks represent transition states between them. nih.gov Understanding the energy landscape is crucial for predicting the most likely conformations a molecule will adopt and the energy barriers required for conformational changes. semanticscholar.org

Although specific data for this compound is unavailable, computational studies on related azapeptides have utilized methods like Density Functional Theory (DFT) to investigate conformational preferences. researchgate.net These studies analyze how factors like intramolecular hydrogen bonding and the sequence of amino acid residues influence the adoption of specific secondary structures, such as β-turns. researchgate.net Similar methodologies could theoretically be applied to this compound to determine its preferred conformations and the energetic profiles of its rotational barriers. However, such dedicated research on this compound has not been published.

Structure Activity Relationship Sar Investigations of 3 Azapapaverine and Its Analogues

Identification of Key Structural Features for Modulating Activity

The biological activity of 3-Azapapaverine analogues is intrinsically linked to their three-dimensional structure and the spatial arrangement of key functional groups. researchgate.net The core of this class of compounds is the phthalazine (B143731) scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms. pharmainfo.in This nucleus serves as the fundamental framework upon which various substituents are placed to modulate activity.

Key structural features that have been identified as crucial for the activity of this compound and its analogues include:

The Phthalazine Core: This heterocyclic system is a critical pharmacophoric element. pharmainfo.in Its aromatic nature and the presence of nitrogen atoms contribute to the molecule's ability to interact with biological targets through mechanisms such as pi-pi stacking and hydrogen bonding.

Substituents at Position 1: The nature of the substituent at the 1-position of the phthalazine ring significantly influences the compound's biological profile. In this compound, this is a 3,4-dimethoxybenzyl group. Modifications to this group, such as altering the substitution pattern on the phenyl ring or replacing the benzyl (B1604629) moiety altogether, have been shown to impact activity.

The Basic Side Chain at Position 4: A defining feature of many biologically active phthalazine derivatives is the presence of a basic aminoalkyl side chain. ontosight.ai In the case of some analogues, this chain is crucial for interacting with specific receptors or enzymes. The length of the alkyl chain and the nature of the amino group (e.g., dimethylamino, piperidino) are key determinants of potency and selectivity.

Pharmacophore modeling, a computational technique, helps to define the essential three-dimensional arrangement of these key features required for biological activity. dovepress.comnih.gov A typical pharmacophore for this class of compounds might include a hydrophobic region (the benzyl group), a hydrogen bond acceptor (the nitrogen atoms of the phthalazine ring), and a positively ionizable feature (the terminal amino group). nih.govugm.ac.id

Impact of Substituent Effects on Mechanistic Biological Interactions

The introduction of different substituents onto the this compound scaffold can profoundly alter its electronic and steric properties, thereby influencing its interaction with biological targets. nih.gov These modifications can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and efficacy at the target site.

Electronic Effects:

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can modulate the electron density of the phthalazine ring system. This, in turn, can affect the strength of interactions with biological macromolecules. For instance, the introduction of an electron-withdrawing group, such as a nitro group, can alter the pKa of the basic side chain, which may influence its ionization state at physiological pH and its ability to form ionic bonds.

Steric Effects:

The size and shape of substituents play a critical role in determining how well the molecule fits into the binding pocket of its biological target. numberanalytics.com Bulky substituents can create steric hindrance, preventing optimal binding. Conversely, in some cases, a larger substituent may be necessary to fill a specific hydrophobic pocket in the receptor, thereby enhancing binding affinity.

The interplay of these substituent effects is complex and often not predictable without systematic investigation. The following table provides examples of how different substituents can impact biological activity.

| Compound/Analogue | Substituent Modification | Observed Impact on Biological Activity |

| Phthalazine-sulfonamides | Addition of sulfonamide groups | Weak inhibition of AGE2-BSA/sRAGE interaction. mdpi.com |

| Hydrazonomethylbenzonitrile derivatives | Methoxy (B1213986) group at position 3 of the phenyl ring | Moderate inhibitory properties. mdpi.com |

| Hydrazonomethylbenzonitrile derivatives | Chlorine atom at position 2 of the phenyl ring | Moderate inhibitory properties. mdpi.com |

| Hydrazonomethylbenzonitrile derivatives | Nitro substituent at position 4 of the phenyl ring | Moderate inhibitory properties. mdpi.com |

SAR Studies of Phthalazine and Quinazoline (B50416) Scaffolds in Relation to this compound

The phthalazine and quinazoline scaffolds are both bicyclic heteroaromatic systems that serve as privileged structures in medicinal chemistry due to their wide range of biological activities. pharmainfo.inmdpi.comnih.govnih.govresearchgate.net While structurally similar, the different arrangement of the nitrogen atoms in the six-membered ring (1,2-diaza for phthalazine and 1,3-diaza for quinazoline) leads to distinct electronic properties and three-dimensional shapes, which in turn influence their SAR.

Phthalazine Scaffold:

As the core of this compound, the phthalazine nucleus has been extensively studied. pharmainfo.in Research has shown that the biological activity of phthalazine derivatives can be fine-tuned by modifying the substituents at various positions on the ring. pharmainfo.inontosight.ai For example, the introduction of different functional groups can lead to compounds with anticancer, anti-inflammatory, or antimicrobial properties. ontosight.aibeilstein-journals.org The development of potent phthalazine-based inhibitors often focuses on optimizing the substituents at the 1 and 4 positions to enhance target-specific interactions.

Quinazoline Scaffold:

The quinazoline scaffold is another versatile platform for drug discovery, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects. mdpi.comnih.govnih.govmdpi.com SAR studies of quinazoline derivatives have revealed that the substitution pattern on both the benzene (B151609) and pyrimidine (B1678525) rings is critical for activity. mdpi.com For instance, in the context of anti-influenza virus activity, specific 2,4-disubstituted quinazoline derivatives have shown high potency. mdpi.com

Comparative SAR:

Comparing the SAR of phthalazine and quinazoline analogues provides valuable insights for drug design. While both scaffolds can accommodate similar substituents, the resulting biological activities can differ significantly due to the altered geometry and electronic distribution. The choice between a phthalazine and a quinazoline core for a new drug candidate will depend on the specific requirements of the biological target and the desired pharmacological profile.

The following table summarizes key SAR findings for both scaffolds:

| Scaffold | Key Positions for Substitution | Examples of Bioactivities |

| Phthalazine | Positions 1 and 4 | Anticancer, anti-inflammatory, antimicrobial. pharmainfo.inontosight.aibeilstein-journals.org |

| Quinazoline | Positions 2 and 4 | Antiviral, antidiabetic, anti-tubercular. mdpi.com |

Mechanistic and in Vitro Biological Activity Studies

Investigation of Smooth Muscle Relaxation Mechanisms

Papaverine (B1678415) is recognized for its direct-acting smooth muscle relaxant properties. wikipedia.org The principal mechanism underlying this effect is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in the intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgnih.govcvpharmacology.com In vascular smooth muscle, elevated cAMP levels inhibit myosin light chain kinase, the enzyme responsible for phosphorylating smooth muscle myosin and causing contraction. cvpharmacology.com This inhibition results in muscle relaxation. nih.govcvpharmacology.com Papaverine may also influence mitochondrial respiration and have direct effects on calcium channels. wikipedia.org

Given that 3-Azapapaverine is a structural analogue of papaverine, it is hypothesized that it may share similar smooth muscle relaxation mechanisms. In vitro studies to confirm this would typically involve the use of isolated smooth muscle tissues, such as aortic rings or tracheal strips, or cultured smooth muscle cells. thermofisher.comnih.govatcc.org In such assays, the tissue or cells would be induced to contract, and the relaxing effect of this compound would be measured across a range of concentrations to determine its potency.

Analysis of Vasodilatory Effects at a Cellular Level

The relaxation of vascular smooth muscle directly results in the widening of blood vessels, a process known as vasodilation. clevelandclinic.org Papaverine is used therapeutically as a vasodilator, an effect that stems directly from its smooth muscle relaxant capabilities. wikipedia.org The increase in intracellular cAMP and cGMP in vascular smooth muscle cells is the primary driver of this vasodilation. cvpharmacology.com

At the cellular level, the vasodilatory effects of a compound like this compound would be investigated using preparations such as isolated arteries from animal models. These arteries can be pre-contracted with agents like potassium chloride or phenylephrine, and the ability of this compound to induce relaxation would be quantified. Such experiments help in understanding the compound's direct action on the vascular wall, independent of systemic neural and hormonal influences.

Antioxidant Activity Assessment in Cell-Free Systems or Cell Lines

There is no specific information in the reviewed scientific literature regarding the antioxidant activity of this compound. The evaluation of a compound's antioxidant potential is a standard component of in vitro profiling and is typically conducted using a battery of established assays. nih.gov

Common cell-free assays used for this purpose include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. ekb.egresearchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assay : This assay assesses the ability of a substance to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions, which forms a colored complex. researchgate.netscielo.org.pe

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : Similar to the DPPH assay, this test measures the compound's capacity to scavenge the ABTS radical cation. nih.gov

These cell-free methods provide a measure of a compound's chemical reducing power. Additionally, cell-based assays can be employed to evaluate antioxidant effects in a more biologically relevant context, assessing the compound's ability to mitigate oxidative stress within living cells.

Enzyme Inhibition or Receptor Binding Studies

The most probable enzymatic target for this compound, based on its structural similarity to papaverine, is the phosphodiesterase (PDE) family of enzymes. Papaverine is a known inhibitor of several PDE subtypes and has been identified as a potent and selective inhibitor of PDE10A. wikipedia.orgsnmjournals.org Inhibition of PDE enzymes is a well-established mechanism for various therapeutic agents. nih.govwikipedia.org

Studies on papaverine analogues have confirmed their activity as competitive inhibitors of cAMP phosphodiesterase. nih.govnih.gov For instance, research on fluorine-containing papaverine analogues identified compounds with inhibitory potencies against PDE10A comparable to papaverine itself. snmjournals.org This suggests that the core structure is amenable to modification while retaining affinity for the enzyme's active site.

| Compound | IC50 (nM) for PDE10A |

|---|---|

| Papaverine | 21 |

| 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline | 28 |

Furthermore, as this compound belongs to the phthalazine (B143731) class, it is noteworthy that other phthalazine derivatives have been investigated as inhibitors of different enzymes, including vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclooxygenase-2 (COX-2), primarily in the context of anticancer research. osf.iorsc.org

No studies detailing the receptor binding profile of this compound are present in the surveyed literature. A receptor binding profile is crucial for understanding a compound's potential targets and off-target effects. This is typically determined by screening the compound against a large panel of known G-protein coupled receptors (GPCRs), ion channels, and transporters. nih.gov The results are expressed as binding affinities (Ki or IC50 values), which indicate the concentration of the compound required to occupy 50% of the receptors. nih.gov For example, the antipsychotic agent asenapine (B1667633) has been profiled against a wide array of human receptors, revealing high affinity for multiple serotonin, dopamine, and adrenoceptors, which helps to explain its pharmacological effects. nih.gov A similar comprehensive screening would be necessary to elucidate the specific receptor interaction profile of this compound.

Specific Enzyme Targets

Cellular Assays for Specific Mechanistic Responses

While direct cellular assay data for this compound is not available, studies on related phthalazine derivatives provide insight into the potential biological activities of this class of compounds. Various cellular assays are used to assess responses such as cytotoxicity, cell proliferation, apoptosis, and pathway modulation. sigmaaldrich.combiocompare.com

For example, novel phthalazine derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. rsc.org In one such study, the cytotoxicity of new derivatives was tested against hepatocellular carcinoma (Hep G2) and breast cancer (MCF-7) cell lines using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. rsc.org Another study on a copper complex of a phthalazine-imidazole derivative showed selective cytotoxic activity against the HeLa cervical cancer cell line. mdpi.com

| Compound | Hep G2 | MCF-7 | Reference |

|---|---|---|---|

| Phthalazine Derivative 2g | 0.12 | 0.15 | rsc.org |

| Phthalazine Derivative 4a | 0.09 | 0.18 | rsc.org |

| Sorafenib (Reference Drug) | 0.05 | 0.08 | rsc.org |

| Copper(II) complex with 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | 2.13 (HeLa) | N/A | mdpi.com |

These findings indicate that the phthalazine scaffold can be a component of molecules with potent cellular effects. To understand the specific mechanistic responses to this compound, it would need to be subjected to a range of cellular assays, including cell viability assays (e.g., MTT, XTT), apoptosis assays (e.g., caspase activation, Annexin V staining), and specific pathway analyses to determine its effect on cellular signaling cascades. rsc.orgbmglabtech.com

Based on a comprehensive search of available scientific literature, there is no information regarding the mechanistic and in vitro biological activity studies for the chemical compound "this compound."

Research on this specific compound appears to be limited. The primary accessible information is from a 1980 publication detailing its chemical synthesis, which does not provide data on its molecular mechanism of action, biological targets, or effects in preclinical models. nih.gov Subsequent databases and articles that mention "this compound" list it only in the context of its chemical relationship to papaverine or as a citation for its synthesis, without offering any biological data. ctdbase.orgcapes.gov.brcapes.gov.br

Consequently, it is not possible to provide an article on the molecular mechanisms of action for this compound, as the detailed research findings and data required to do so are not present in the available scientific literature.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental for the separation, identification, and quantification of 3-Azapapaverine. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques that often involve derivatization to enhance the analytical properties of the target compound.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. jfda-online.com However, compounds with polar functional groups, like this compound, often require a derivatization step to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com Derivatization chemically modifies the analyte to a form that is more suitable for GC analysis. jfda-online.com This process can improve stability, enhance chromatographic properties, and facilitate better separation from other components in a mixture. jfda-online.com

Common derivatization methods for compounds containing active hydrogens (e.g., in hydroxyl or amino groups) include silylation, acylation, and alkylation. jfda-online.com For instance, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with polar functional groups to form more stable and less moisture-sensitive derivatives. sigmaaldrich.com Acylation with reagents such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), or trifluoroacetic anhydride (TFAA) is another effective strategy. nih.gov The choice of derivatizing reagent depends on the specific functional groups present in the analyte and the desired analytical outcome. jfda-online.comnih.gov

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. notulaebotanicae.ro The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that aids in structural elucidation and confirmation. nih.gov

Table 1: Common Derivatization Reagents for GC-MS

| Derivatization Method | Reagent Examples | Target Functional Groups | Benefits |

| Silylation | MTBSTFA, BSTFA | -OH, -NH2, -SH | Increases volatility, improves thermal stability. jfda-online.comsigmaaldrich.com |

| Acylation | HFBA, PFPA, TFAA | -OH, -NH2 | Enhances detectability, improves chromatographic resolution. jfda-online.comnih.gov |

| Alkylation | Alkyl halides, Diazomethane | Acidic protons | Increases volatility, stabilizes acidic compounds. jfda-online.com |

This table provides a general overview of derivatization methods and is not specific to this compound, as direct research on its GC-MS derivatization is limited.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mixture and is suitable for a wide range of compounds, including those that are not volatile enough for GC. torontech.comwelch-us.com For compounds with poor detectability or retention characteristics, derivatization can significantly enhance the analytical performance of HPLC. welch-us.com HPLC derivatization can be performed either before the sample is injected into the column (pre-column) or after the components have been separated (post-column). welch-us.com

Pre-column derivatization involves reacting the analyte with a labeling reagent to form a derivative that is more easily detected, often by UV-Vis or fluorescence detectors. welch-us.com For example, reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) are used for the derivatization of sugars to improve their detection by UV-Vis. nih.gov Post-column derivatization occurs after the separation in the HPLC column and is used to make the separated analytes detectable. welch-us.com

In the context of analyzing compounds like this compound, which contains chromophoric groups, HPLC with UV detection is a common approach. core.ac.uk The separation is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. core.ac.uknih.gov The retention time, the time it takes for the analyte to pass through the column, is used for identification, while the peak area or height is proportional to the concentration of the compound. torontech.com

Table 2: Typical HPLC Parameters for Analysis of Aromatic Compounds

| Parameter | Typical Setting | Purpose |

| Column | Reverse-phase C18 | Separation based on hydrophobicity. core.ac.uknih.gov |

| Mobile Phase | Acetonitrile/Water gradient | Elution of compounds with varying polarities. core.ac.uknih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation. core.ac.uknih.gov |

| Detection | UV-Vis (e.g., 210, 280 nm) | Quantification based on light absorbance. nih.gov |

| Injection Volume | 5 - 20 µL | Introduction of the sample into the system. lcms.cz |

This table presents general HPLC conditions and is not based on specific studies of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Spectrophotometric Methods for Quantification

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. mt.commrclab.com The principle behind this method is that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. researchgate.net

To quantify a compound like this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). chemmethod.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. analytik-jena.de The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. analytik-jena.de

Spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness. mt.comchemmethod.com However, their selectivity can be limited, as other substances in the sample matrix may also absorb light at the same wavelength, leading to interference. drawellanalytical.comnih.gov To overcome this, derivative spectrophotometry can be employed, which involves calculating the first or higher-order derivative of the absorbance spectrum to resolve overlapping peaks and reduce background interference. nih.gov

Table 3: Key Parameters in Spectrophotometric Analysis

| Parameter | Description | Importance |

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the compound shows the highest absorbance. chemmethod.com | Provides maximum sensitivity for quantification. researchgate.net |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. chemmethod.com | A constant for a given compound at a specific wavelength, used in Beer-Lambert law calculations. |

| Beer's Law Range | The concentration range over which the relationship between absorbance and concentration is linear. chemmethod.com | Defines the valid range for accurate quantification using the calibration curve. |

| Sandell's Sensitivity | The concentration of the analyte that gives an absorbance of 0.001 in a 1 cm path length cell. chemmethod.com | Indicates the sensitivity of the spectrophotometric method. |

This table outlines fundamental concepts in spectrophotometry and is not based on specific experimental data for this compound.

Development of Trace Analysis Methods in Complex Matrices (e.g., in vitro biological samples)

Analyzing trace amounts of compounds like this compound in complex biological matrices, such as in vitro biological samples, presents significant challenges due to the low concentration of the analyte and the presence of numerous interfering substances. researchgate.net The development of sensitive and selective analytical methods is therefore essential. ddtjournal.com

Sample preparation is a critical step in trace analysis and aims to isolate the analyte from the matrix and concentrate it to a level suitable for detection. researchgate.net Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to clean up biological samples and remove interfering components. lcms.czresearchgate.net

For the analysis of trace levels of compounds in biological fluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly powerful technique. ddtjournal.commdpi.com LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. ddtjournal.com Derivatization may also be employed in LC-MS/MS to enhance ionization efficiency and improve detection limits. mdpi.com For instance, derivatizing agents can introduce a readily ionizable group onto the analyte molecule, leading to a stronger signal in the mass spectrometer. ddtjournal.com

The development of such methods involves optimizing several parameters, including the extraction procedure, chromatographic conditions, and mass spectrometric settings, to achieve the desired sensitivity, accuracy, and precision. lcms.czmdpi.com Method validation is also a crucial part of the process to ensure the reliability of the results. nih.gov

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The advancement of 3-Azapapaverine from a chemical curiosity to a viable research tool or therapeutic lead is contingent on the development of efficient and versatile synthetic routes. While a facile synthesis has been reported, future research must focus on creating novel pathways that offer improved yields, scalability, and access to a wider range of derivatives. mdpi.com

Key challenges and future directions include:

Green Chemistry Approaches: Conventional synthetic methods for aza-heterocycles can involve hazardous reagents and generate significant waste. researchgate.net Future research should explore eco-friendly alternatives, such as using biomass-derived feedstocks or employing catalytic methods that minimize environmental impact. researchgate.net

Catalytic Systems: The use of advanced catalysts, such as metal-organic frameworks (MOFs) that can be converted into supported metal oxide nanoparticles, could provide robust and reusable systems for key bond-forming reactions in the synthesis of aza-heterocycles like this compound. acs.org Transition metals such as copper, palladium, and rhodium are frequently used to catalyze the formation of N-heterocycles and could be applied to develop more efficient syntheses. frontiersin.org

Enzymatic and Biocatalytic Routes: Leveraging enzymes for specific transformations offers high selectivity under mild conditions. The de novo biosynthesis of tetrahydropapaverine (THP) in yeast, which required engineering enzymes to act on non-native substrates, serves as a powerful example. pnas.org A similar bio-engineering approach could be developed for this compound, potentially leading to a more sustainable and efficient production method.

Retrosynthesis Modeling: Computational tools can be employed to predict novel synthetic pathways. nih.gov Retrosynthesis algorithms can analyze the this compound structure and propose new disconnection strategies, potentially revealing more efficient or convergent routes that are not immediately obvious.

Targeted Analog Design Based on Computational Insights

Computational chemistry provides an indispensable toolkit for accelerating the drug discovery process by predicting molecular interactions and properties, thereby guiding the synthesis of more potent and selective compounds. diva-portal.orgfrontiersin.org For this compound, in silico methods can be used to design analogs with enhanced activity against specific biological targets.

Future research in this area should focus on:

Pharmacophore Modeling: Papaverine (B1678415) is a known PDE inhibitor, and its analogs have been studied for selectivity against different PDE subtypes, such as PDE4 and PDE5. brieflands.commdpi.com By developing pharmacophore models based on known inhibitors of these enzymes, researchers can identify the key structural features required for activity. brieflands.comfrontiersin.orgresearchgate.netacs.org These models can then be used to computationally screen virtual libraries of this compound derivatives to prioritize candidates for synthesis.

Molecular Docking: Docking simulations can predict how this compound and its analogs bind to the active sites of target proteins. rjpharmacognosy.ir Studies on papaverine have explored its binding to targets like alpha-amylase, pancreatic lipase, and cyclin-dependent kinase 5 (CDK5). pnrjournal.comresearchgate.netacs.org Similar docking studies for this compound against these and other potential targets would provide valuable insights into its binding mode and help explain structure-activity relationships, guiding the design of analogs with improved affinity and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By synthesizing a small, diverse library of this compound analogs and measuring their activity, researchers can build QSAR models to predict the activity of unsynthesized compounds. istis.sh.cnescholarship.org This approach streamlines the optimization process by focusing synthetic efforts on the most promising candidates.

Elucidation of Undiscovered Mechanistic Pathways

A significant challenge in the study of this compound is the lack of knowledge regarding its precise mechanism of action. While its structural similarity to papaverine suggests potential PDE inhibition, the inserted nitrogen atom could confer novel biological activities. mdpi.com A thorough mechanistic elucidation is critical for advancing the compound.

Key research objectives include:

Target Identification and Validation: The primary goal is to identify the direct molecular targets of this compound. Papaverine and its analog ethaverine (B44757) were recently found to inhibit lung cancer cell proliferation by targeting CDK5. acs.org It is crucial to investigate whether this compound also interacts with CDK5 or other kinases. Furthermore, its activity against various phosphodiesterase subtypes should be systematically evaluated. mdpi.com

Chemoproteomics Approaches: Modern chemical biology offers powerful tools for target deconvolution. A chemoproteomic approach, where a modified version of this compound is used as a probe to pull down its binding partners from cell lysates, could uncover its direct interactors. nih.gov This method has been successfully used to elucidate the mechanisms of other aza-heterocyclic compounds. nih.gov

Analysis of Downstream Signaling: Once a primary target is identified, subsequent studies must map the downstream signaling pathways affected by this compound. For instance, if it inhibits a specific PDE or kinase, researchers should investigate the resulting changes in key cellular processes like cell cycle progression, apoptosis, or inflammation, as has been done for other novel aza-heterocycles. rsc.org

Development of Advanced Analytical Tools for Complex Biological Systems

To understand the pharmacology of this compound, robust analytical methods are required to measure its concentration and behavior in complex biological environments. The development of such tools is a prerequisite for detailed pharmacokinetic studies and for visualizing the compound's interaction with cells and tissues.

Future efforts should be directed towards:

High-Sensitivity Quantification: Developing and validating high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for accurately quantifying this compound and its potential metabolites in biological matrices like plasma, urine, and tissue homogenates. This is fundamental for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Probes for Cellular Imaging: Designing fluorescently-labeled analogs of this compound would enable real-time visualization of its uptake, subcellular localization, and dynamics within living cells. These imaging agents are powerful tools for connecting the compound's location to its biological function. pnrjournal.com

Specific Immunoassays: The generation of specific antibodies against this compound could lead to the development of enzyme-linked immunosorbent assays (ELISAs). Such assays would provide a high-throughput method for quantifying the compound in large numbers of samples, complementing mass spectrometry-based techniques.

Integration of Omics Data for Comprehensive Mechanistic Understanding